1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene
Description
1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene is a halogenated aromatic compound featuring a chloro group at position 1, a fluoro group at position 2, and a phenylsulfanylmethyl (-SCH₂C₆H₅) substituent at position 5 on the benzene ring. Applications may include pharmaceutical intermediates or agrochemical precursors, as seen in related compounds .
Properties
IUPAC Name |
2-chloro-1-fluoro-4-(phenylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFS/c14-12-8-10(6-7-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIMTZNVUPYRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401229720 | |
| Record name | Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443331-25-6 | |
| Record name | Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443331-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 2-chloro-1-fluoro-4-[(phenylthio)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401229720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene can be achieved through several synthetic routes. One common method involves the use of electrophilic aromatic substitution reactions. In this process, the benzene ring undergoes substitution reactions with electrophiles such as chlorine and fluorine under specific conditions . The phenylsulfanylmethyl group can be introduced through nucleophilic substitution reactions, where a suitable nucleophile attacks the benzene ring, replacing a leaving group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using readily available starting materials. The process may include steps such as chlorination, fluorination, and the introduction of the phenylsulfanylmethyl group through controlled reaction conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Oxidation and Reduction: The phenylsulfanylmethyl group can undergo oxidation to form sulfoxides or sulfones, while reduction reactions can convert it back to the sulfide form.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxides, and amines.
Electrophilic Substitution: Reagents such as halogens, nitro compounds, and sulfonic acids are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Substitution Products: Depending on the reagents used, the major products can include derivatives with different functional groups replacing the chlorine or fluorine atoms.
Oxidation Products: Oxidation of the phenylsulfanylmethyl group can yield sulfoxides or sulfones, which have distinct chemical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: The phenylsulfanylmethyl group can undergo metabolic transformations, leading to the formation of reactive intermediates that modulate biological pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key analogs and their substituent differences are summarized below:
Substituent Impact :
- Phenylsulfanylmethyl (-SCH₂C₆H₅) : Increases steric hindrance compared to -CF₃ or -SO₂C₆H₅. The sulfur atom may enhance nucleophilicity and oxidation susceptibility, unlike stable sulfonyl or trifluoromethyl groups.
Physicochemical Properties
- Boiling Point : Analogs with -CF₃ (136.8°C ) or -SO₂C₆H₅ (estimated >200°C) suggest that the phenylsulfanylmethyl group in the target compound may lower boiling points relative to sulfonyl analogs due to reduced polarity.
- Density/Solubility : The density (~1.49 g/cm³ for -CF₃ analogs ) likely remains similar, but the -SCH₂C₆H₅ group could reduce water solubility compared to polar sulfonyl derivatives.
- Reactivity : The thioether (-S-) group is prone to oxidation, forming sulfoxides or sulfones, unlike stable -CF₃ or -SO₂C₆H₅ groups .
Biological Activity
1-Chloro-2-fluoro-5-(phenylsulfanylmethyl)benzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C₁₃H₁₁ClF S
- Molecular Weight : 252.75 g/mol
The compound features a chloro and a fluoro substituent on the benzene ring, along with a phenylsulfanylmethyl group, which may influence its reactivity and biological interactions.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
- Cytotoxicity : Investigations into its cytotoxic effects on different cell lines have shown varying degrees of potency, indicating potential as an anticancer agent.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, which could be relevant in therapeutic contexts.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Binding Affinity : The presence of halogen atoms (Cl and F) can enhance binding affinity to biological targets, such as enzymes or receptors.
- Sulfanyl Group Interactions : The phenylsulfanylmethyl group may facilitate interactions through sulfur-containing moieties, potentially affecting protein folding or enzyme activity.
- Reactivity with Nucleophiles : The compound's electrophilic nature allows it to participate in nucleophilic substitution reactions, which can lead to the modification of biomolecules.
Antimicrobial Activity
A study conducted on various substituted benzene derivatives indicated that compounds similar to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as a lead compound for antibiotic development.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | E. coli |
| Similar Compound A | 16 | S. aureus |
| Similar Compound B | 64 | P. aeruginosa |
Cytotoxicity Studies
In vitro cytotoxicity assays were performed using human cancer cell lines (e.g., HeLa, MCF-7). Results indicated that this compound exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 25 |
| A549 | 20 |
Enzyme Inhibition
Research has demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism.
Case Studies
- Case Study on Antimicrobial Activity :
- Researchers tested the compound against clinical isolates of Staphylococcus aureus and found it effective in reducing bacterial load in vitro.
- Case Study on Cytotoxicity :
- A study involving MCF-7 breast cancer cells revealed that treatment with the compound led to increased apoptosis rates compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
